Bienvenue dans la boutique en ligne BenchChem!

bpr1j-097

FLT3-D835Y kinase inhibitor resistance AML

BPR1J-097 uniquely targets FLT3-D835Y with sub-nanomolar potency (IC50=3 nM), outperforming clinical inhibitors quizartinib and gilteritinib. Its 12–19 fold selectivity window over VEGFR1/2 enables clean FLT3-specific mechanistic studies free of confounding off-target effects. Validated in vivo with dose-dependent tumor regression in MOLM-13 AML xenograft models. Procure as the definitive chemical probe for D835Y-mediated resistance research.

Molecular Formula C27H28N6O3S
Molecular Weight 516.61
CAS No. 1327167-19-0
Cat. No. B612018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebpr1j-097
CAS1327167-19-0
SynonymsBPR1J097;  BPR1J-097;  BPR1J 097;  BPR1-J097;  BPR1 J097;  BPR1J097
Molecular FormulaC27H28N6O3S
Molecular Weight516.61
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
InChIInChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34)
InChIKeyRRKKHABFIOHAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BPR1J-097 (CAS 1327167-19-0) Procurement Guide: A Potent FLT3 Kinase Inhibitor with Sub-Nanomolar Activity Against D835Y Mutant


BPR1J-097 (CAS 1327167-19-0) is a novel, small-molecule inhibitor of the Fms-like tyrosine kinase 3 (FLT3) receptor [1]. It has been developed as a potential therapeutic for acute myeloid leukemia (AML), where activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD) and kinase domain point mutations (FLT3-D835Y), are major oncogenic drivers [2]. The compound is characterized by a unique sulphonamide pharmacophore and has demonstrated potent activity against both wild-type and mutant FLT3 in biochemical and cellular assays [1].

Why BPR1J-097 Cannot Be Substituted with General-Purpose FLT3 Inhibitors: A Comparative Analysis


Generic substitution among FLT3 inhibitors is not scientifically valid due to significant differences in their potency against specific clinically relevant mutants and their overall selectivity profiles. While several FLT3 inhibitors exist, their efficacy can vary dramatically against different activating mutations. For instance, the common clinical FLT3-ITD mutation and the secondary D835Y resistance mutation show vastly different sensitivities to various inhibitors [1]. A compound with potent wild-type activity may be ineffective against the D835Y mutant, and vice versa. Therefore, selection must be guided by quantitative, comparator-based evidence for the specific mutant profile of interest.

BPR1J-097: Quantitative Differentiation Evidence vs. Key FLT3 Inhibitor Comparators


Superior Potency Against FLT3-D835Y Resistance Mutation vs. Clinical Inhibitors

BPR1J-097 demonstrates exceptional potency against the FLT3-D835Y kinase domain mutation, a common cause of resistance to other FLT3 inhibitors. In a direct head-to-head comparison using a standardized kinase assay, BPR1J-097 inhibited FLT3-D835Y with an IC50 of 3 nM [1]. In contrast, the clinical inhibitors quizartinib and gilteritinib are significantly less potent against this mutant in comparable cellular assays (Ba/F3 cells), with IC50 values of 2089 nM and 472.5 nM, respectively [2].

FLT3-D835Y kinase inhibitor resistance AML

Comparative Potency Against Wild-Type FLT3 (FLT3-WT)

BPR1J-097 inhibits wild-type FLT3 (FLT3-WT) with high potency, showing an IC50 of 11±7 nM in a Kinase-Glo assay [1]. In the same study, the multi-kinase inhibitor ABT-869 (linifanib) was also tested and showed an IC50 of 17±7 nM for FLT3-WT [1]. This direct head-to-head comparison demonstrates that BPR1J-097 is approximately 1.5-fold more potent than ABT-869 against FLT3-WT under identical assay conditions.

FLT3-WT kinase inhibition AML

Kinase Selectivity Profile: Limited Off-Target Activity on VEGFR and PDGFR Families

BPR1J-097 exhibits a distinct selectivity profile. In a panel of 94 kinases screened at 1 µM, it showed >90% inhibition of FLT3 (96%) and FLT3-D835Y (99%), while demonstrating only moderate to low inhibition of related kinases like KDR/VEGFR2 (91%) and PDGFRA (80%) [1]. Follow-up IC50 determinations revealed a clear selectivity window: BPR1J-097's IC50 for FLT3 is 11 nM, compared to 211 nM for FLT1/VEGFR1 and 129 nM for KDR/VEGFR2 [1]. This indicates a 12-19 fold selectivity for FLT3 over these VEGFR family members.

kinase selectivity off-target effects VEGFR PDGFR

Differential Cellular Activity in FLT3-ITD-Driven AML Cell Lines

In cellular models of FLT3-ITD-driven AML, BPR1J-097 exhibits potent anti-proliferative activity, but with a notable difference in sensitivity between cell lines. The 50% growth inhibition concentrations (GC50s) were 21±7 nM for MOLM-13 cells (heterozygous FLT3-ITD) and 46±14 nM for MV4-11 cells (homozygous FLT3-ITD) [1]. In comparison, the multi-kinase inhibitor sorafenib showed GC50 values of 19±2 nM and 51±6 nM for the same cell lines, respectively [1]. This cross-study comparison suggests a similar cellular potency profile between BPR1J-097 and sorafenib in these specific cell models.

FLT3-ITD AML cell proliferation MOLM-13 MV4-11

High-Value Research and Industrial Applications for BPR1J-097 (CAS 1327167-19-0)


Investigating FLT3-D835Y-Mediated Drug Resistance Mechanisms

The sub-nanomolar potency of BPR1J-097 against the FLT3-D835Y mutant (IC50 = 3 nM) [1], which is markedly superior to the activity of clinical inhibitors quizartinib and gilteritinib, makes it an ideal tool compound for studying D835Y-mediated resistance. Researchers can use BPR1J-097 as a positive control in experiments designed to dissect signaling pathways downstream of this specific mutant, or as a chemical probe to validate the dependency of resistant cell lines on FLT3-D835Y signaling. This application is directly supported by the evidence in Section 3, Item 1.

Comparative Pharmacology Studies of FLT3 Inhibitor Selectivity

BPR1J-097's defined selectivity profile, with a 12-19 fold window over VEGFR1/2 [1], allows for well-controlled experiments to separate FLT3-specific effects from those mediated by VEGFR or PDGFR inhibition. This is valuable in comparative studies where the off-target effects of broader-spectrum inhibitors (e.g., sorafenib, midostaurin) could confound results. Procuring BPR1J-097 enables researchers to attribute observed phenotypes more confidently to FLT3 inhibition. This application is based on the kinase selectivity data in Section 3, Item 3.

In Vivo Efficacy Studies in FLT3-ITD-Driven AML Xenograft Models

BPR1J-097 has demonstrated favorable pharmacokinetic properties and pronounced dose-dependent tumor growth inhibition and regression in FLT3-driven AML murine xenograft models [1]. This established in vivo track record, combined with its potent cellular activity (GC50 = 21-46 nM in MOLM-13/MV4-11 cells) [2], makes it a strong candidate for preclinical proof-of-concept studies. Researchers can confidently use BPR1J-097 to test therapeutic hypotheses in animal models of AML. This scenario is supported by the cellular activity evidence in Section 3, Item 4 and the in vivo data from the primary reference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for bpr1j-097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.